1-Ethyl-5-fluoro-3-iodo-2-methylbenzene
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Overview
Description
1-Ethyl-5-fluoro-3-iodo-2-methylbenzene is an aromatic compound with a benzene ring substituted with ethyl, fluoro, iodo, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-fluoro-3-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. A common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of halogen atoms (fluorine and iodine) to the benzene ring
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation and reduction steps. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-fluoro-3-iodo-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is common, where the benzene ring reacts with electrophiles to replace hydrogen atoms with other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Common Reagents and Conditions:
Halogenation: Reagents like bromine or chlorine in the presence of a catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Major Products: The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions. For example, halogenation can yield dihalogenated benzene derivatives .
Scientific Research Applications
1-Ethyl-5-fluoro-3-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-ethyl-5-fluoro-3-iodo-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s substituents influence its reactivity and the pathways it engages in during chemical reactions. The presence of electron-withdrawing groups like fluorine and iodine can affect the compound’s stability and reactivity .
Comparison with Similar Compounds
- 1-Ethyl-2-fluoro-5-iodo-3-methylbenzene
- 1-Ethyl-2-fluoro-3-iodo-5-methylbenzene
Comparison: 1-Ethyl-5-fluoro-3-iodo-2-methylbenzene is unique due to the specific positions of its substituents on the benzene ring. This positional arrangement can significantly influence its chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C9H10FI |
---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
1-ethyl-5-fluoro-3-iodo-2-methylbenzene |
InChI |
InChI=1S/C9H10FI/c1-3-7-4-8(10)5-9(11)6(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
UXXQJRKWYJSKHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)F)I)C |
Origin of Product |
United States |
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